molecular formula C7H5FN2O B061654 6-Fluorobenzo[d]isoxazol-3-ylamine CAS No. 177995-38-9

6-Fluorobenzo[d]isoxazol-3-ylamine

Cat. No. B061654
M. Wt: 152.13 g/mol
InChI Key: AOAYZOWGECIQOH-UHFFFAOYSA-N
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Description

6-Fluorobenzo[d]isoxazol-3-ylamine is a novel bioactive heterocycle that has been synthesized and characterized for various applications in medicinal and materials chemistry. This compound is of interest due to its unique structural features and potential biological activities.

Synthesis Analysis

The synthesis of 6-Fluorobenzo[d]isoxazol-3-ylamine involves the preparation from 3-(piperidin-4-yl)benzo[d]isoxazole, followed by evaluation for antiproliferative activity. The structural characterization utilizes techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018).

Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system, and the molecular structure is stabilized by both inter and intra-molecular hydrogen bonds. The piperidine and morpholine rings adopt a chair conformation, while the benzisoxazole ring is planar. Hirshfeld surface analysis has been used to analyze intermolecular interactions present in the solid state of the crystal (Prasad et al., 2018).

Chemical Reactions and Properties

The compound has shown potential for various chemical reactions, including the click chemistry approach for synthesizing related compounds with enhanced biological activities. It exhibits thermal stability, confirmed through TGA and DSC techniques, and its crystal structure has been confirmed by single crystal XRD analysis (Govindhan et al., 2017).

Physical Properties Analysis

The liquid crystalline properties of derivatives of 6-Fluorobenzo[d]isoxazol-3-ylamine have been explored, indicating potential applications in materials science. The synthesis and mesomorphic properties of these derivatives highlight their suitability for use in advanced materials (Bezborodov et al., 2003).

Chemical Properties Analysis

The antimicrobial and antioxidant activities of thiourea and urea derivatives of 6-Fluorobenzo[d]isoxazol-3-ylamine have been evaluated, revealing a new class of promising lead compounds for further development. These derivatives exhibit good antibacterial, antifungal, and antioxidant activity compared to standard drugs (Sudhamani et al., 2015).

Scientific Research Applications

Synthesis and Characterization

6-Fluorobenzo[d]isoxazol-3-ylamine has been utilized as a starting material or key intermediate in the synthesis of various compounds. For instance, Govindhan et al. (2017) synthesized a compound using a click chemistry approach, starting with 2-azido-1-(4-(6-fluorobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone. The synthesized compound was thoroughly characterized using IR, NMR, and MS studies, and its structure was confirmed through single crystal XRD analysis. The compound demonstrated thermal stability and cytotoxicity, suggesting potential for further biological applications (Govindhan et al., 2017).

Biological Applications

Research by Prasad et al. (2018) explored the synthesis of a novel bioactive heterocycle from 3-(piperidin-4-yl)benzo[d]isoxazole and evaluated its antiproliferative activity. This study highlights the compound's potential in cancer treatment, supported by structural characterization and analysis of intermolecular interactions through Hirshfeld surface analysis (Prasad et al., 2018).

Antiviral and Antimicrobial Activity

Xie et al. (2017) reported on the synthesis of novel a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives, showing significant antiviral activities against tobacco mosaic virus (TMV) and potato virus Y (PVY), suggesting the utility of 6-Fluorobenzo[d]isoxazol-3-ylamine derivatives in developing antiviral agents (Xie et al., 2017).

Structural and Functional Insights

Kumara et al. (2017) synthesized bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, evaluating their anti-inflammatory and antimicrobial properties. The study demonstrated significant activity, indicating the potential of these compounds as therapeutic agents (Kumara et al., 2017).

Molecular Docking and SAR Analysis

Anuse et al. (2019) synthesized and evaluated a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide for their antimicrobial activity and docking properties, providing insights into the structure-activity relationships of these compounds (Anuse et al., 2019).

Safety And Hazards

The safety information for 6-Fluorobenzo[d]isoxazol-3-ylamine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

A potent antipsychotic drug candidate bearing a 6-fluorobenzo[d]isoxazol-3-yl motif has shown promising in vitro and in vivo antipsychotic effects . This suggests that 6-Fluorobenzo[d]isoxazol-3-ylamine and related compounds could be further investigated for their potential therapeutic applications .

properties

IUPAC Name

6-fluoro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAYZOWGECIQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441323
Record name 6-Fluorobenzo[d]isoxazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorobenzo[d]isoxazol-3-ylamine

CAS RN

177995-38-9
Record name 6-Fluorobenzo[d]isoxazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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